REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([OH:10])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:11])[CH:3]=1.[CH2:12](Cl)[O:13][CH3:14].[H-].[Na+].CCOCC>CN(C)C=O>[Br:1][C:2]1[C:9]([O:10][CH2:12][O:13][CH3:14])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:11])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1O)F
|
Name
|
|
Quantity
|
545 mg
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with H2O (3×20 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the ether is removed
|
Type
|
CUSTOM
|
Details
|
the residue is purified through chromatography
|
Type
|
CUSTOM
|
Details
|
to afford the desired MOM ether (700 mg, 78%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1OCOC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |